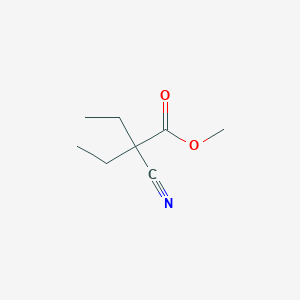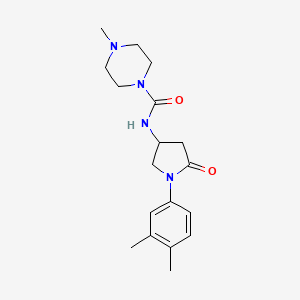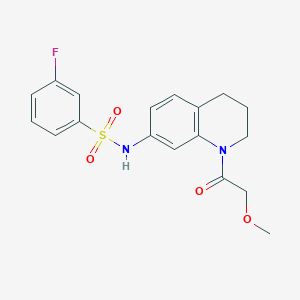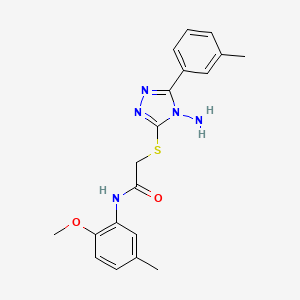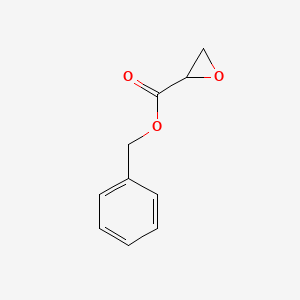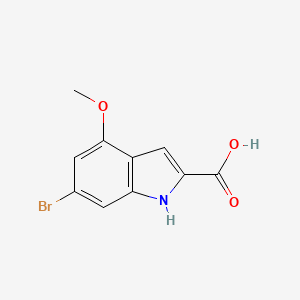![molecular formula C14H17FN4O2 B2410924 N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide CAS No. 1385275-02-4](/img/structure/B2410924.png)
N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized from amidoximes and organic nitriles . The tert-butyl group can be introduced through various methods, such as the reaction of the corresponding alkyl halide with a tert-butyl-containing compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the pyridine ring, and the electron-donating tert-butyl group on the oxadiazole ring. The oxadiazole ring itself is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyl group is non-polar and could increase the compound’s hydrophobicity . The presence of the polar 1,2,4-oxadiazole and pyridine rings could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds related to N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide. For example, the synthesis and characterization, including X-ray diffraction studies, of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been reported. This study highlights the methodology for creating oxadiazole derivatives and their structural analysis, providing a foundation for further research into similar compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Enzymatic Studies
Another study focused on the enzymatic C-Demethylation of a closely related compound, showcasing the metabolic pathways and providing insights into how similar compounds could be metabolized in biological systems. This research is crucial for understanding the metabolic fate of these compounds and their potential as therapeutic agents (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Antibacterial and Antimicrobial Activity
Research into pyridonecarboxylic acids and their derivatives, including those with oxadiazole structures, has demonstrated significant antibacterial activity. These studies suggest potential applications of this compound in the development of new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Direcciones Futuras
The 1,2,4-oxadiazole ring is a motif of interest in medicinal chemistry, and future research could explore the effects of different substituents on the ring’s biological activity . The introduction of a tert-butyl group or a fluoropyridine group could represent interesting directions for future study.
Propiedades
IUPAC Name |
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2/c1-8(12-18-13(19-21-12)14(2,3)4)17-11(20)9-5-6-10(15)16-7-9/h5-8H,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIKAHMSUSDNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


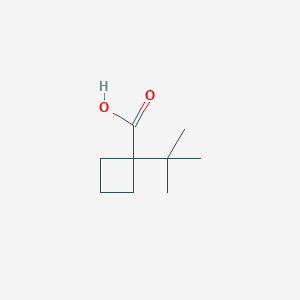

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
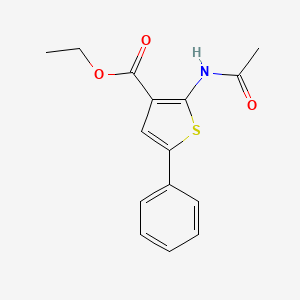
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

